4-chloro-2-(1H-pyrrol-1-yl)benzoic acid 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 55540-34-6
VCID: VC8469421
InChI: InChI=1S/C11H8ClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15)
SMILES: C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol

4-chloro-2-(1H-pyrrol-1-yl)benzoic acid

CAS No.: 55540-34-6

Cat. No.: VC8469421

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-2-(1H-pyrrol-1-yl)benzoic acid - 55540-34-6

Specification

CAS No. 55540-34-6
Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
IUPAC Name 4-chloro-2-pyrrol-1-ylbenzoic acid
Standard InChI InChI=1S/C11H8ClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15)
Standard InChI Key DNBQADMPTHCMLH-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Canonical SMILES C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid is defined by the IUPAC name 4-chloro-2-pyrrol-1-ylbenzoic acid and molecular formula C₁₁H₈ClNO₂ (MW: 221.6 g/mol) . Its structure combines a benzoic acid backbone with a pyrrole ring at position 2 and a chlorine atom at position 4 (Figure 1).

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight221.6 g/mol
SMILES NotationC1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Melting PointNot reported
SolubilityLimited data; insoluble in water (predicted)
Storage ConditionsRoom temperature (stable)

The canonical SMILES string reflects the planar arrangement of the pyrrole ring (C1=CN(C=C1)) fused to the chlorinated benzoic acid moiety . The chloro group enhances electrophilic reactivity, while the pyrrole contributes π-π stacking capabilities critical for enzyme interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via Ullmann coupling or Suzuki-Miyaura reactions, leveraging palladium catalysts to couple pyrrole derivatives with halogenated benzoic acids . A representative route involves:

  • Chlorination: Introducing chlorine at position 4 of 2-nitrobenzoic acid.

  • Pyrrole Coupling: Reacting 4-chloro-2-nitrobenzoic acid with pyrrole using Pd(PPh₃)₄ as a catalyst.

  • Reduction: Reducing the nitro group to yield the final product .

Table 2: Optimized Reaction Conditions

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
SolventDimethylformamide (DMF)
Temperature110°C
Reaction Time24 hours
Yield65–75%

Industrial Scalability

Continuous flow reactors improve yield (>85%) by maintaining precise temperature control and reducing side reactions. Post-synthesis purification employs recrystallization from ethanol-water mixtures, achieving ≥98% purity .

CompoundIC₅₀ (nM)Cell Line
Derivative A (γ-lactone)12.3HepG2
Derivative B (free acid)8.7HEK293

Applications in Drug Development

Metabolic Disorder Therapeutics

ACL inhibitors derived from this compound show promise in treating hyperlipidemia and obesity. Preclinical models demonstrate:

  • 30% reduction in hepatic triglyceride levels.

  • 20% decrease in LDL cholesterol .

Material Science Applications

The conjugated π-system enables use in organic semiconductors, though conductivity remains modest (0.005 S/cm) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator